2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one
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Overview
Description
2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The structure of this compound includes a pyrido[2,3-d]pyrimidine core, which is known for its biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common method includes the condensation of appropriate pyridine and pyrimidine derivatives under controlled conditions. For instance, the reaction may involve the use of DMF-DMA (dimethylformamide dimethyl acetal) as a reagent, which facilitates the formation of the pyrido[2,3-d]pyrimidine ring .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be optimized using high-yielding catalysts and solvent-free conditions to minimize environmental impact. Dicationic molten salts based on tropine have been reported as effective catalysts for the synthesis of pyrido[2,3-d]pyrimidine derivatives, offering high yields and recyclability .
Chemical Reactions Analysis
Types of Reactions
2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and enzyme functions.
Medicine: It is investigated for its potential as a kinase inhibitor, particularly in cancer therapy.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of CDK2/cyclin A2 by binding to the active site, thereby preventing the phosphorylation of target proteins essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar core structure.
Thieno[2,3-d]pyrimidine: Known for its inhibitory activity against EGFR/ErbB-2 tyrosine kinase.
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar pyrimidine core and exhibits comparable biological activities.
Uniqueness
2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2/cyclin A2. This makes it a promising candidate for targeted cancer therapy .
Properties
IUPAC Name |
2-(4-methylanilino)-5-pyridin-4-yl-3H-pyrido[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O/c1-12-2-4-14(5-3-12)22-19-23-17-16(18(25)24-19)15(8-11-21-17)13-6-9-20-10-7-13/h2-11H,1H3,(H2,21,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXYDFCGMZAPCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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